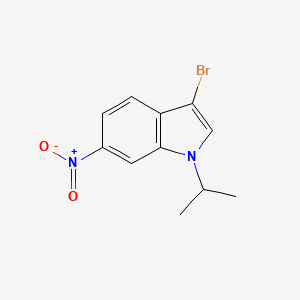

3-Bromo-1-isopropyl-6-nitro-1h-indole

Description

3-Bromo-1-isopropyl-6-nitro-1H-indole is a substituted indole derivative featuring a bromine atom at position 3, an isopropyl group at position 1, and a nitro group at position 5.

Properties

IUPAC Name |

3-bromo-6-nitro-1-propan-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBAZORRKGEPNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isopropyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-isopropylindole, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Industrial Scale Production

In industrial settings, these synthetic methods may be adapted for larger-scale production using continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are often employed to ensure the compound's purity.

Chemical Reactions of 3-Bromo-1-isopropyl-6-nitro-1H-indole

This compound is reactive due to the presence of both bromine and nitro groups, allowing it to participate in various chemical reactions, including electrophilic substitution reactions. Its stability under various conditions can vary based on environmental factors such as pH and temperature.

Electrophilic Substitution Reactions

These reactions are facilitated by the presence of the bromine and nitro groups, which can be replaced by other functional groups under appropriate conditions.

Spectral Characteristics and Analysis

The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its structural properties.

NMR Spectroscopy

NMR spectroscopy is used to determine the molecular structure and confirm the presence of specific functional groups.

Mass Spectrometry

Mass spectrometry helps in identifying the molecular weight and fragmentation patterns of the compound.

3-Bromo-6-nitro-1H-indole

This compound lacks the isopropyl group at the 1-position compared to This compound . Its synthesis and properties are similar but may differ slightly due to the absence of the isopropyl group .

Trisindolines

Trisindolines are biologically active compounds showing anticancer, antimicrobial, and other activities. They are synthesized through different pathways involving indole units .

Biological Activities

| Compound | Biological Activity |

|---|---|

| Trisindolines | Anticancer, antimicrobial |

| Indole Derivatives | Potential anti-cancer properties |

Spectral Analysis

| Technique | Information Provided |

|---|---|

| NMR | Molecular structure and functional groups |

| MS | Molecular weight and fragmentation patterns |

Scientific Research Applications

Medicinal Chemistry

3-Bromo-1-isopropyl-6-nitro-1H-indole has been investigated for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity:

- Anticancer Activity : Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to activate glucokinase, which plays a crucial role in glucose metabolism and may influence cancer cell proliferation.

- Antibacterial Properties : The compound has been explored as a potential inhibitor of bacterial cystathionine γ-synthase (bCSE), which is involved in bacterial resistance mechanisms. Derivatives based on 6-bromoindole have demonstrated efficacy in enhancing antibiotic effects against resistant strains of bacteria .

The biological activity of this compound includes:

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to specific biological targets, contributing to the understanding of its pharmacological profile. This information is vital for developing targeted therapies.

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly, with IC50 values lower than those of existing chemotherapeutic agents. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antibacterial Potentiation

Research conducted on derivatives of this compound revealed their potential as antibiotic potentiators. In vitro studies demonstrated that these compounds could enhance the efficacy of conventional antibiotics against multi-drug resistant bacterial strains, suggesting their use as adjunctive therapies in treating infections .

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-6-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and isopropyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and properties of 3-Bromo-1-isopropyl-6-nitro-1H-indole with related compounds:

Key Observations:

- Steric Hindrance : The isopropyl group at position 1 introduces steric bulk, which may reduce reactivity in nucleophilic substitution compared to smaller substituents (e.g., chloro-propyl in ).

- Spectral Trends : Bromine substituents in indoles/indazoles typically deshield nearby protons (e.g., δ 7.84–7.88 ppm in ). The nitro group in the target compound would further deshield adjacent protons, likely shifting aromatic signals downfield.

Biological Activity

3-Bromo-1-isopropyl-6-nitro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique molecular structure, which includes a bromine atom at the third position, an isopropyl group at the first position, and a nitro group at the sixth position of the indole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C₁₆H₁₁BrN₃O₂

- CAS Number : 148249-36-9

The presence of functional groups such as bromine and nitro suggests that this compound may exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key findings include:

Antimicrobial Activity : Preliminary studies indicate that this compound may possess significant antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death.

Anticancer Potential : Research has shown that derivatives of indole compounds often exhibit anticancer properties. The specific arrangement of substituents in this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antiviral Effects : Some studies suggest that compounds similar to this compound can inhibit viral replication by interfering with essential viral enzymes. This mechanism could be explored further for potential therapeutic applications against various viral infections .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are crucial for cancer cell survival and proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function, leading to cell lysis in microbial targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 6-Bromoindole | Bromine at position 6 | Antimicrobial |

| 1-Isopropylindole | Isopropyl at position 1 | Anticancer |

| 5-Nitroindole | Nitro at position 5 | Antiviral |

| 4-Bromo-1-methylindole | Bromine at position 4 | Anticancer |

The unique combination of bromine, isopropyl, and nitro groups in this compound may confer distinct biological activities that are not observed in these other compounds .

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Antimicrobial Study : A study conducted on various indole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications at the nitro and bromine positions could enhance efficacy.

- Anticancer Research : Investigations into the anticancer properties of indoles revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific pathways. The structural features of this compound suggest it may share these properties, warranting further exploration .

- Antiviral Activity Assessment : A review on antiviral agents indicated that similar compounds demonstrated effectiveness against various viruses by inhibiting replication mechanisms. This opens avenues for testing this compound against viral pathogens .

Q & A

Q. Table 1: Comparative Reaction Conditions for Analogous Indole Derivatives

Basic: How to confirm molecular structure using spectroscopic methods?

Answer:

Combine 1H/13C NMR and HRMS for unambiguous confirmation:

- 1H NMR : Look for indole ring protons (δ 6.8–7.9 ppm) and substituent signals (e.g., isopropyl CH3 at δ 1.2–1.5 ppm). Triazole-linked ethyl groups show characteristic triplets (δ 3.2–4.6 ppm, J = 5–7 Hz) .

- 13C NMR : Nitro groups deshield adjacent carbons (e.g., C-6 in 6-nitroindole at δ 125–135 ppm) .

- HRMS : Match [M+H]+ with theoretical mass (e.g., 397.0653 for a bromo-indole derivative) .

Q. Table 2: Key NMR Shifts for Bromo-Indole Derivatives

| Proton/Group | δ (ppm) | Multiplicity | Ref. |

|---|---|---|---|

| Indole H-2/H-4 | 6.8–7.1 | m | |

| Triazole-linked CH2 | 4.5–4.6 | t (J = 5.8 Hz) | |

| Isopropyl CH3 | 1.2–1.5 | d (J = 6.7 Hz) | - |

Advanced: How to resolve contradictions between computational and crystallographic data?

Answer:

Use SHELXL and OLEX2 for refinement and validation:

- SHELXL : Refine high-resolution data with restraints for disordered nitro/bromo groups. Adjust weighting schemes to minimize R1 (<0.05) .

- OLEX2 : Visualize electron density maps to validate bond lengths/angles. For example, C–Br bonds in bromoindoles should align with literature values (1.89–1.92 Å) .

- Data reconciliation : Compare DFT-optimized geometries (e.g., dihedral angles) with experimental values. Discrepancies >5° may indicate crystal packing effects .

Advanced: What strategies mitigate regioselectivity challenges in indole functionalization?

Answer:

- Electronic directing groups : Nitro at C-6 deactivates the indole ring, favoring electrophilic substitution at C-3 or C-5. Use bulky substituents (e.g., isopropyl) to sterically block undesired sites.

- Catalytic systems : CuI in PEG-400:DMF enhances regioselectivity for triazole formation at C-3 .

- Mechanistic analysis : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., N-alkylation vs. C-alkylation) .

Basic: What purification techniques remove byproducts in indole derivatives?

Answer:

- Column chromatography : Use silica gel with EtOAc:hexane gradients (70:30 → 100% EtOAc) for polar nitro/byproducts .

- Aqueous workup : Precipitate unreacted azides or Cu residues by diluting with H2O and extracting with EtOAC .

- Recrystallization : For crystalline intermediates, use MeOH/CH2Cl2 mixtures to isolate pure solids .

Advanced: How to design pharmacological assays for bioactivity evaluation?

Answer:

- Target selection : Prioritize kinases or oxidative stress pathways based on structural analogs (e.g., indole-triazole hybrids inhibit PKA or Flt3) .

- In vitro assays :

- Antioxidant activity : Measure ROS scavenging in H2O2-treated cell lines (IC50 via DCFDA fluorescence) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with EC50 calculations .

- Data validation : Cross-check with molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity .

Advanced: What analytical methods detect trace impurities?

Answer:

- HPLC-DAD : Use C18 columns (ACN:H2O gradient) to separate nitro/byproducts (retention time 8–12 min) .

- GC-MS : Identify volatile impurities (e.g., residual DMF) with EI ionization and NIST library matching .

- 19F NMR : Detect fluorinated byproducts (e.g., δ -114 ppm for fluorophenyl groups) .

Basic: What safety protocols are critical for handling bromo-nitroindoles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.